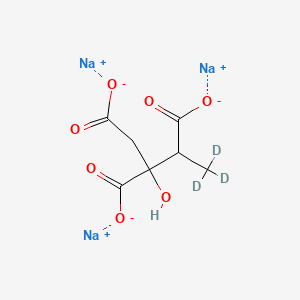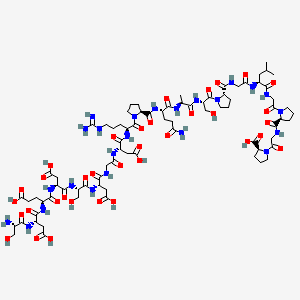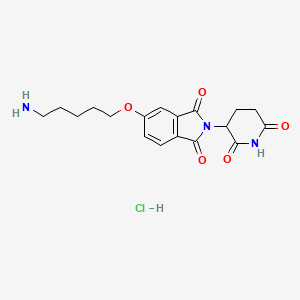
PKCepsilon (85-92)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PKCepsilon (85-92) is a peptide derived from the protein kinase C epsilon isoform. Protein kinase C epsilon is a member of the protein kinase C family, which are serine/threonine kinases involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis . PKCepsilon (85-92) specifically refers to a sequence of amino acids within the protein kinase C epsilon isoform that has been identified for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PKCepsilon (85-92) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of PKCepsilon (85-92) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process and ensure high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反応の分析
Types of Reactions
PKCepsilon (85-92) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions are typically modified peptides with altered chemical or biological properties. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .
科学的研究の応用
PKCepsilon (85-92) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying protein kinase C epsilon activity and interactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic target for diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
PKCepsilon (85-92) exerts its effects by interacting with specific molecular targets and pathways. It binds to receptors for activated C-kinase (RACK) proteins, which anchor protein kinase C epsilon in close proximity to its substrates. This interaction facilitates the phosphorylation of target proteins, leading to the activation or inhibition of downstream signaling pathways. The specific pathways involved can vary depending on the cellular context and the presence of other signaling molecules .
類似化合物との比較
Similar Compounds
- Protein kinase C alpha (PKC alpha)
- Protein kinase C beta (PKC beta)
- Protein kinase C delta (PKC delta)
- Protein kinase C theta (PKC theta)
Uniqueness
PKCepsilon (85-92) is unique in its specific sequence and biological activity. Unlike other protein kinase C isoforms, protein kinase C epsilon has distinct regulatory domains and substrate specificities. This uniqueness makes PKCepsilon (85-92) a valuable tool for studying the specific functions of protein kinase C epsilon in various cellular processes .
特性
分子式 |
C39H54N10O14 |
|---|---|
分子量 |
886.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C39H54N10O14/c1-4-19(2)32(37(60)42-17-29(51)45-25(12-21-7-9-23(50)10-8-21)35(58)47-27(39(62)63)15-31(54)55)48-36(59)28-6-5-11-49(28)38(61)20(3)44-34(57)26(14-30(52)53)46-33(56)24(40)13-22-16-41-18-43-22/h7-10,16,18-20,24-28,32,50H,4-6,11-15,17,40H2,1-3H3,(H,41,43)(H,42,60)(H,44,57)(H,45,51)(H,46,56)(H,47,58)(H,48,59)(H,52,53)(H,54,55)(H,62,63)/t19-,20-,24-,25-,26-,27-,28-,32-/m0/s1 |
InChIキー |
WPFQCXKTYZFFFT-IEKWHWCOSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)N |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)

![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)



![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)

![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)


![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)
